N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide
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Overview
Description
N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide is a complex organic compound with the molecular formula C18H20ClN3O5S2 It is characterized by the presence of a piperidine ring, a chlorophenyl group, and sulfonyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions, starting from commercially available precursors.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl groups are added through sulfonylation reactions using appropriate sulfonyl chlorides.
Coupling reactions: The final coupling of the piperidine intermediate with the benzenesulfonohydrazide moiety is achieved through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl)-4-morpholinecarboxamide
- N-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}cyclohexanecarboxamide
Uniqueness
N’-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(benzenesulfonyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O5S2/c19-15-6-8-17(9-7-15)29(26,27)22-12-10-14(11-13-22)18(23)20-21-28(24,25)16-4-2-1-3-5-16/h1-9,14,21H,10-13H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAQXQMPWGONEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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